molecular formula C20H23N3O5S B3610209 METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B3610209
M. Wt: 417.5 g/mol
InChI Key: IRTSFJOLRYDQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride.

    Thiophene Carboxylate Formation: The final step involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the thiophene carboxylate group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a thiophene carboxylate group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-26-20(25)15-4-9-29-19(15)21-18(24)12-23-7-5-22(6-8-23)11-14-2-3-16-17(10-14)28-13-27-16/h2-4,9-10H,5-8,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTSFJOLRYDQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 2
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METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE

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